molecular formula C15H13Cl2NO3S B2701660 Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate CAS No. 554404-40-9

Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate

Cat. No.: B2701660
CAS No.: 554404-40-9
M. Wt: 358.23
InChI Key: USUXGYMILPVEBX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocycles known for their stability and versatility in chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, such as 2-bromo-3-chlorothiophene, the thiophene ring is constructed through a series of halogenation and substitution reactions.

    Introduction of the Chloroacetamido Group: The chloroacetamido group is introduced via nucleophilic substitution, where a chloroacetyl chloride reacts with an amine derivative of the thiophene ring.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is typically introduced through a Friedel-Crafts acylation reaction, using a chlorobenzene derivative and an appropriate acylating agent.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloroacetamido group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Derivatives with various functional groups replacing the chloro groups.

Scientific Research Applications

Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties due to the presence of the thiophene ring.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate depends on its specific application:

    Enzyme Inhibition: The compound may act as a competitive inhibitor, binding to the active site of an enzyme and preventing substrate access.

    Therapeutic Effects: In medicinal applications, it may interact with specific molecular targets, such as receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • Ethyl 2-(2-bromoacetamido)-4-(2-bromophenyl)thiophene-3-carboxylate
  • Ethyl 2-(2-iodoacetamido)-4-(2-iodophenyl)thiophene-3-carboxylate

Comparison:

  • Uniqueness: The presence of chloro groups in Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate imparts distinct electronic properties compared to its bromo or iodo analogs, potentially affecting its reactivity and interaction with biological targets.
  • Reactivity: Chloro derivatives are generally less reactive in nucleophilic substitution reactions compared to bromo or iodo derivatives, which can influence their suitability for specific applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-4-(2-chlorophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3S/c1-2-21-15(20)13-10(9-5-3-4-6-11(9)17)8-22-14(13)18-12(19)7-16/h3-6,8H,2,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUXGYMILPVEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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